molecular formula C13H20INO3S B12519573 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-81-8

3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B12519573
CAS No.: 819864-81-8
M. Wt: 397.27 g/mol
InChI Key: KVFPMIOMABHQGY-UHFFFAOYSA-N
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Description

3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an iodophenyl group, a methylpropan-2-yl group, and a sulfonic acid group, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid typically involves multiple steps, starting with the iodination of a phenyl groupThe final step involves the addition of a sulfonic acid group, which can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and epilepsy.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may mimic or inhibit the action of neurotransmitters, thereby affecting neuronal activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: A related compound with similar sulfonic acid functionality but lacking the iodophenyl and methylpropan-2-yl groups.

    Homotaurine: Another sulfonic acid derivative with neuroprotective properties.

Uniqueness

3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

819864-81-8

Molecular Formula

C13H20INO3S

Molecular Weight

397.27 g/mol

IUPAC Name

3-[[1-(3-iodophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20INO3S/c1-13(2,15-7-4-8-19(16,17)18)10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,16,17,18)

InChI Key

KVFPMIOMABHQGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)I)NCCCS(=O)(=O)O

Origin of Product

United States

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